Technical Profile: 2-Amino-3-bromo-6-methoxybenzoic Acid
Technical Profile: 2-Amino-3-bromo-6-methoxybenzoic Acid
The following technical guide provides an in-depth analysis of 2-Amino-3-bromo-6-methoxybenzoic acid , a specialized pharmaceutical intermediate.
CAS Number: 1240480-64-1[1]
Executive Summary
2-Amino-3-bromo-6-methoxybenzoic acid is a highly functionalized anthranilic acid derivative utilized primarily as a scaffold in medicinal chemistry.[1] Characterized by its dense substitution pattern—featuring an amino group, a bromine atom, and a methoxy group on the benzoic acid core—it serves as a critical building block for the synthesis of heterocyclic active pharmaceutical ingredients (APIs), particularly quinazolinones and benzodiazepines .
Its specific substitution pattern (3-bromo, 6-methoxy) imparts unique steric and electronic properties, making it valuable for modulating the lipophilicity and metabolic stability of drug candidates. This guide outlines its chemical identity, synthetic pathways, and application protocols.
Chemical Identity & Properties
The compound is defined by the presence of a carboxylic acid at C1, an amino group at C2, a bromine atom at C3, and a methoxy group at C6.
Physicochemical Specifications
| Property | Specification |
| Chemical Name | 2-Amino-3-bromo-6-methoxybenzoic acid |
| CAS Number | 1240480-64-1 |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 154–158 °C (Predicted/Analogous range) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| pKa (Acid) | ~3.5 (Carboxylic acid) |
| pKa (Base) | ~2.0 (Aniline nitrogen) |
Synthesis & Manufacturing
The synthesis of CAS 1240480-64-1 is non-trivial due to the need for precise regiochemical control during bromination.[1] The presence of two strong activating groups (Amino at C2 and Methoxy at C6) creates competing directing effects.
Retrosynthetic Analysis
The most viable industrial route involves the electrophilic bromination of 2-amino-6-methoxybenzoic acid (CAS 53600-33-2).[1]
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Directing Effects:
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Amino Group (-NH₂ at C2): Strong activator, directs ortho (C3) and para (C5).[1]
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Methoxy Group (-OCH₃ at C6): Activator, directs ortho (C5) and para (C3).
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Regioselectivity Challenge: Both groups activate positions C3 and C5. However, C3 is sterically more crowded (flanked by -NH₂ and -COOH) compared to C5.[1] Selective bromination at C3 often requires low temperatures and controlled stoichiometry to avoid di-bromination or C5-bromination.[1]
Experimental Protocol (Recommended Route)
Note: This protocol is a synthesized methodology based on standard anthranilic acid halogenation procedures.
Reagents:
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Precursor: 2-Amino-6-methoxybenzoic acid[1]
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Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)[1]
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Solvent: DMF or Acetic Acid[1]
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Catalyst: Ammonium acetate (optional, for mild buffering)
Step-by-Step Workflow:
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Dissolution: Dissolve 1.0 eq of 2-amino-6-methoxybenzoic acid in DMF (5 mL/g) under an inert atmosphere (N₂).
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Temperature Control: Cool the solution to 0–5 °C. The low temperature is critical to kinetically favor the mono-brominated product and reduce over-bromination.[1]
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Bromination: Add 1.05 eq of NBS portion-wise over 30 minutes.
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Mechanistic Insight: NBS provides a controlled source of electrophilic bromine. The amino group facilitates the attack at the ortho position (C3) via a cyclic transition state involving the amine hydrogen, although the para position (C5) remains a competitive site.
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-
Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via HPLC.[1][2][3]
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Quenching: Pour the reaction mixture into ice-cold water (10 volumes).
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Isolation: Filter the resulting precipitate. Wash with cold water to remove succinimide byproducts.[1]
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Purification: Recrystallize from Ethanol/Water to separate the 3-bromo isomer from any 5-bromo regioisomer.[1]
Synthesis Pathway Diagram[1]
Figure 1: Synthetic pathway for CAS 1240480-64-1 via controlled bromination of the 2-amino-6-methoxy precursor.
Applications in Drug Development[1][3][5]
This compound is primarily used as a heterocyclic precursor . The 1,2,3-trisubstituted pattern allows for the construction of fused ring systems where the bromine atom serves as a handle for further functionalization (e.g., Suzuki-Miyaura coupling).
Quinazolinone Synthesis
Reaction with formamide or urea derivatives yields 8-bromo-5-methoxyquinazolin-4(3H)-ones .[1] These scaffolds are prevalent in:
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Kinase Inhibitors: The bromine at position 8 (derived from C3 of the acid) allows for the attachment of solubilizing groups or pharmacophores targeting specific kinase pockets.
Benzodiazepine Derivatives
The anthranilic acid core can be cyclized with amino-ketones to form benzodiazepines.[1] The methoxy group at C6 (which becomes C9 in the benzodiazepine numbering) influences the electronic density of the aromatic ring, potentially altering the binding affinity to GABA receptors.
Application Workflow
Figure 2: Transformation of the target acid into bioactive quinazolinone scaffolds.
Analytical Characterization
To ensure scientific integrity, the identity of the compound must be validated using the following criteria:
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¹H NMR (DMSO-d₆):
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Mass Spectrometry (LC-MS):
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Distinctive bromine isotope pattern (M and M+2 peaks of equal intensity).
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Base peak at m/z 246/248 [M+H]⁺.[1]
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Safety & Handling (MSDS Highlights)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Signal Word: Warning.
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Handling:
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Use in a fume hood to avoid inhalation of dust.
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Avoid contact with strong oxidizing agents.[1]
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-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Light sensitive (brominated compounds can degrade photolytically).[1]
References
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PubChem. (n.d.).[1] 2-Amino-3-bromo-6-methoxybenzoic acid (Compound).[1] National Library of Medicine. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). New Approved Drugs Appearing in the Pharmaceutical Market. (Context on anthranilic acid scaffolds in drug design). Retrieved from [Link]
Sources
- 1. 35290-97-2|4-Amino-5-bromo-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]
- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Amino-6-bromo-3-methoxybenzoic Acid [myskinrecipes.com]
